molecular formula C12H23NO4 B1377096 Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate CAS No. 1423033-50-4

Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate

Cat. No.: B1377096
CAS No.: 1423033-50-4
M. Wt: 245.32 g/mol
InChI Key: FPUWCTBTBPMHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C({12})H({23})NO(_{4}) It is characterized by a piperidine ring substituted with a tert-butyl ester, a hydroxyl group, and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, such as 4-hydroxy-4-(methoxymethyl)piperidine, the piperidine ring is formed through cyclization reactions.

    Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl chloroformate or similar reagents under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems are used to optimize yield and efficiency.

    Catalysts and Solvents: Catalysts such as acids or bases and solvents like dichloromethane or ethanol are employed to facilitate the reactions.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO({3})).

    Reducing Agents: Sodium borohydride (NaBH({4})).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted piperidines depending on the reagents used.

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceutical Development: Explored for potential therapeutic applications due to its structural similarity to bioactive molecules.

Industry:

    Material Science: Investigated for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and methoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

    Tert-butyl 4-hydroxypiperidine-1-carboxylate: Lacks the methoxymethyl group, leading to different reactivity and applications.

    4-Hydroxy-4-(methoxymethyl)piperidine: Lacks the tert-butyl ester group, affecting its stability and solubility.

This detailed overview provides a comprehensive understanding of tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(14)13-7-5-12(15,6-8-13)9-16-4/h15H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUWCTBTBPMHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.